Spiro[bicyclo[3.1.0]hexane-2,2'-[1,3]dioxolan]-1-ylmethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[1,3-dioxolane-2,2’-bicyclo[310]hexane]-1’-ylmethanol is a complex organic compound characterized by its unique spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[1,3-dioxolane-2,2’-bicyclo[3.1.0]hexane]-1’-ylmethanol typically involves the cycloaddition of bicyclo[1.1.0]butanes with benzofuran-derived oxa (aza)dienes, catalyzed by BF3·Et2O . This method allows for the construction of the spirocyclic structure under mild reaction conditions, yielding the desired product with high chemoselectivity and efficiency .
Industrial Production Methods
While specific industrial production methods for Spiro[1,3-dioxolane-2,2’-bicyclo[31The use of photochemistry and modular approaches can further enhance the production efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[1,3-dioxolane-2,2’-bicyclo[3.1.0]hexane]-1’-ylmethanol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by common reagents such as oxidizing agents, reducing agents, and nucleophiles .
Common Reagents and Conditions
Oxidation: Typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions often employ reagents such as sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
Spiro[1,3-dioxolane-2,2’-bicyclo[3.1.0]hexane]-1’-ylmethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products due to its unique structural properties.
Wirkmechanismus
The mechanism by which Spiro[1,3-dioxolane-2,2’-bicyclo[3.1.0]hexane]-1’-ylmethanol exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the observed effects. For instance, its antiviral activity may involve inhibition of viral replication through specific molecular interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[bicyclo[2.1.1]hexane]: Another spirocyclic compound with similar structural features.
Spiro[bicyclo[3.1.0]hexane-2,2’-[1,3]dioxolane]: A closely related compound with slight variations in the spirocyclic structure.
Uniqueness
Spiro[1,3-dioxolane-2,2’-bicyclo[3.1.0]hexane]-1’-ylmethanol stands out due to its specific spirocyclic configuration, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
161794-35-0 |
---|---|
Molekularformel |
C9H14O3 |
Molekulargewicht |
170.208 |
IUPAC-Name |
spiro[1,3-dioxolane-2,2/'-bicyclo[3.1.0]hexane]-1/'-ylmethanol |
InChI |
InChI=1S/C9H14O3/c10-6-8-5-7(8)1-2-9(8)11-3-4-12-9/h7,10H,1-6H2 |
InChI-Schlüssel |
QZYLNCXGYMAFQE-UHFFFAOYSA-N |
SMILES |
C1CC2(C3(C1C3)CO)OCCO2 |
Synonyme |
Spiro[bicyclo[3.1.0]hexane-2,2-[1,3]dioxolane]-1-methanol (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.